molecular formula C6H8Br4O2 B12801724 Tetrabromosorbic acid CAS No. 62284-99-5

Tetrabromosorbic acid

Cat. No.: B12801724
CAS No.: 62284-99-5
M. Wt: 431.74 g/mol
InChI Key: YRJBPNJXIREPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabromosorbic acid is a brominated derivative of sorbic acid, characterized by the presence of four bromine atoms. Its molecular formula is C6H8Br4O2, and it has a molecular weight of 431.743 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabromosorbic acid can be synthesized through the bromination of sorbic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the sorbic acid molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to control the reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrabromosorbic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, yielding less brominated derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Brominated carboxylic acids.

    Reduction: Less brominated sorbic acid derivatives.

    Substitution: Various substituted sorbic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrabromosorbic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.

    Industry: It is used in the production of flame retardants and other brominated compounds.

Mechanism of Action

The mechanism of action of tetrabromosorbic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its brominated structure is believed to play a crucial role in its biological activity.

Similar Compounds:

Uniqueness: this compound is unique due to its specific bromination pattern on the sorbic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

62284-99-5

Molecular Formula

C6H8Br4O2

Molecular Weight

431.74 g/mol

IUPAC Name

2,3,4,5-tetrabromohexanoic acid

InChI

InChI=1S/C6H8Br4O2/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5H,1H3,(H,11,12)

InChI Key

YRJBPNJXIREPGC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(=O)O)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.